(D-Pen2,D-Pen5)-Encefalina

Descripción general

Descripción

Synthesis Analysis

DPDPE is synthesized using solid-phase peptide synthesis techniques, utilizing enantiomerically pure amino acids to achieve the desired stereochemistry. The synthesis process involves the stepwise addition of amino acids to a resin, followed by cleavage and purification. The introduction of D-penicillamine at specific positions is a critical step that enhances the peptide's selectivity for δ-opioid receptors (Mosberg et al., 1983).

Molecular Structure Analysis

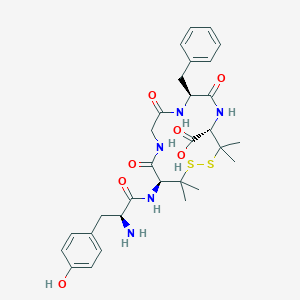

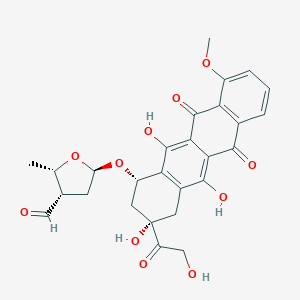

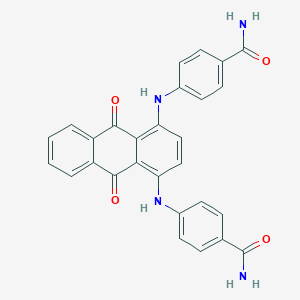

DPDPE's molecular structure, characterized through X-ray crystallography and NMR spectroscopy, reveals a cyclic nature due to a disulfide bond between the cysteine residues. This cyclic structure confers conformational stability and resistance to enzymatic degradation. The specific placement of D-penicillamine residues influences the peptide's conformation, impacting its interaction with the δ-opioid receptor (Collins et al., 1996).

Chemical Reactions and Properties

DPDPE's chemical properties are characterized by its stability and reactivity due to the disulfide bond between the D-Pen residues. This bond is crucial for maintaining the peptide's cyclic structure, essential for its biological activity. The peptide demonstrates resistance to enzymatic degradation, which is a significant advantage for potential therapeutic applications (Hansen et al., 1992).

Physical Properties Analysis

The physical properties of DPDPE, such as solubility and stability, are influenced by its molecular structure. Its cyclic conformation and the presence of D-penicillamine contribute to its solubility in polar solvents, which is beneficial for biological studies and potential therapeutic use. The peptide's stability under physiological conditions further underscores its potential as a δ-opioid receptor agonist (Gußmann et al., 1996).

Chemical Properties Analysis

DPDPE's chemical properties, including its reactivity towards other molecules and stability in various environments, are pivotal for its interaction with the δ-opioid receptor. The peptide's ability to form a stable complex with the receptor is attributed to its unique structure, which facilitates specific binding and agonist activity. This specificity and high affinity for δ-opioid receptors highlight DPDPE's potential for research and therapeutic applications (Knapp et al., 1991).

Aplicaciones Científicas De Investigación

Agentes terapéuticos para el virus del dengue

“(D-Pen2,D-Pen5)-Encefalina” se ha estudiado en el contexto del tratamiento del virus del dengue. Los agentes terapéuticos basados en péptidos han mostrado ser prometedores en el tratamiento del dengue, que es una importante amenaza para la salud global. El desarrollo de péptidos como inhibidores de la entrada, replicación y traducción viral es un área clave de enfoque .

Depresión respiratoria inducida por opioides

Se ha realizado investigación sobre los efectos de los opioides en el complejo preBötzinger (preBötC), una red neuronal esencial para generar el ritmo de la respiración. El estudio utilizó modelos computacionales para explorar cómo las diferencias en la topología de la red y las propiedades intrínsecas de las neuronas preBötC influyen en la sensibilidad del ritmo de la red a los opioides .

Tratamiento de la depresión grave

Existe una investigación en curso sobre la interacción de los antidepresivos con el sistema opioide, y “this compound” podría potencialmente desempeñar un papel en esto. La interacción podría tener efectos posibles en la eficacia del tratamiento para la depresión grave, también conocida como ‘depresión resistente al tratamiento’ (TRD) .

Caracterización farmacocinética

“this compound” se ha utilizado en la caracterización farmacocinética de la conjugación de poli(etilenglicol) al análogo de met-encefalina. Esta investigación contribuye a la comprensión de cómo estas sustancias interactúan y se comportan dentro del cuerpo .

Mecanismo De Acción

Target of Action

(D-Pen2,D-Pen5)-Enkephalin, also known as DPDPE, is a highly selective agonist for the δ-opioid receptor . Opioid receptors are widely distributed in the central nervous system and many peripheral tissues of mammals . They are primarily of three types: μ, δ, and κ receptors .

Mode of Action

DPDPE interacts with the δ-opioid receptor, leading to a significant reduction in the generation of cyclic adenosine monophosphate (cAMP) within a short span of 3 minutes of treatment . This suggests that the neuronal δ-opioid receptor undergoes rapid desensitization, which is parallel to the brief phosphorylation time of the δ-opioid receptor within 3 minutes post-agonist stimulation .

Result of Action

The primary result of DPDPE’s action is its analgesic effect. It has been observed that DPDPE, at concentrations ranging from 0.38 to 12.78 nM, exerts a dose- and time-dependent analgesic effect when administered intracerebroventricularly (i.c.v.) . The maximum analgesic effect was observed 10 minutes after administration of DPDPE, and the analgesic effect of the drug was detectable up to 60 minutes post-administration .

Propiedades

IUPAC Name |

(4S,7S,13S)-13-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-benzyl-3,3,14,14-tetramethyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H39N5O7S2/c1-29(2)23(34-25(38)20(31)14-18-10-12-19(36)13-11-18)27(40)32-16-22(37)33-21(15-17-8-6-5-7-9-17)26(39)35-24(28(41)42)30(3,4)44-43-29/h5-13,20-21,23-24,36H,14-16,31H2,1-4H3,(H,32,40)(H,33,37)(H,34,38)(H,35,39)(H,41,42)/t20-,21-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCMMCRYPQBNCPH-WMIMKTLMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(=O)NCC(=O)NC(C(=O)NC(C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H39N5O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201008102 | |

| Record name | (D-Pen2,D-Pen5)-Enkephalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201008102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

645.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88373-73-3, 88381-29-7 | |

| Record name | Enkephalin, D-penicillamine (2,5)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088373733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enkephalin, pen(2,5)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088381297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DPDPE | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08861 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (D-Pen2,D-Pen5)-Enkephalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201008102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-5-nitro-4-[p-(1,1,3,3-tetramethylbutyl)phenoxy]phenol](/img/structure/B13068.png)

![Thiazolo[4,5-b]pyridin-2(3H)-one, 7-methoxy-, hydrazone (9CI)](/img/structure/B13073.png)

![[Hydroxy(methanesulfonyloxy)iodo]benzene](/img/structure/B13074.png)

![2-13-Orphanin FQ (swine),N-[(2S)-2-amino-3-phenylpropyl]-13-L-lysinamide-](/img/structure/B13097.png)